molecular formula C27H22FN3O3S B2626728 N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 866873-69-0

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2626728
CAS RN: 866873-69-0
M. Wt: 487.55
InChI Key: ZBHMPLXYZQSTIT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonists

The compound CERC-301, structurally related to the specified chemical, is an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, studied for its potential applications in major depressive disorder. The pharmacodynamic properties of CERC-301 include a high-binding affinity specific to GluN2B, with no off-target activity, and efficacy demonstrated in preclinical models. The compound was characterized in preclinical pharmacology and pharmacokinetics studies, showing promise in translational approaches to guide dose selection in clinical trials (Garner et al., 2015).

Metabolite Profiling and Characterization

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, is structurally similar to the specified compound and was investigated for its metabolic profile in humans. The study provided insights into the disposition of drug-related material, the principal circulating components in plasma, and principal routes of metabolism, highlighting the importance of these factors in the development and therapeutic application of such compounds (Renzulli et al., 2011).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-16-6-5-8-21(17(16)2)29-23(32)15-35-27-30-24-20-7-3-4-9-22(20)34-25(24)26(33)31(27)14-18-10-12-19(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHMPLXYZQSTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.